2-(Propan-2-yl)heptanoic acid

Descripción general

Descripción

Molecular Structure Analysis

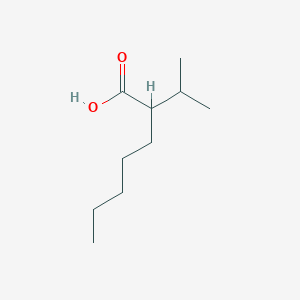

The molecular formula of 2-(Propan-2-yl)heptanoic acid is C10H20O2 . The InChI code is 1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) . The molecular weight is 172.27 .Physical And Chemical Properties Analysis

The physical form of this compound is a liquid . It has a molecular weight of 172.26 . The density is 0.9±0.1 g/cm3, and the boiling point is 195.7±8.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

1. Extraction and Recovery in Chemical Engineering

2-(Propan-2-yl)heptanoic acid, commonly known as propionic acid, is extensively used in chemical engineering for extraction and recovery purposes. Research has shown that reactive extraction using specific extractants like Aliquat 336 and various diluents is a promising technique for propionic acid recovery from fermentation broth. This process is crucial for the chemical, pharmaceutical, and food industries (Keshav, Chand, & Wasewar, 2009). Another study explored the effects of binary extractants and modifier-diluents systems on the equilibria of propionic acid extraction, contributing to the design of more efficient extraction processes (Keshav, Wasewar, Chand, & Uslu, 2009).

2. Biomedical Research

In biomedical research, this compound is linked to the study of odd-chain fatty acids (OCFAs), which are biomarkers for dietary fiber intake and are synthesized endogenously from gut-derived propionate. This process has implications for insulin sensitivity and type 2 diabetes risk (Weitkunat et al., 2017).

3. Microbiology and Polymer Science

This compound has also been used to study the growth behavior and polymer incorporation of Pseudomonas oleovorans on alkyl esters of heptanoic acid, providing insights into microbial growth dynamics and polymer production (Scholz, Fuller, & Lenz, 1994).

4. Chemistry and Material Science

In the field of chemistry and materials science, this compound is involved in the synthesis of new compounds and materials. For example, it plays a role in the design and synthesis of chiral benzoates and fluorobenzoates with specific mesomorphic properties (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015). It also influences the phase separation temperatures of methanol/hydrocarbon/water mixtures, which has implications for fuel chemistry (Cheung, 1989).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-(Propan-2-yl)heptanoic acid is the metabolic pathway of long-chain fatty acid oxidation . This pathway plays a crucial role in energy production, particularly during periods of fasting or stress .

Mode of Action

This compound, also known as triheptanoin, is a source of heptanoate fatty acids . These can be metabolized without the enzymes of long-chain fatty acid oxidation . This unique property allows it to bypass the defective enzymatic step in patients with long-chain fatty acid oxidation disorders (lc-FAODs), providing an alternative energy source .

Biochemical Pathways

In the biochemical pathway, this compound is metabolized into heptanoate fatty acids . These are then further metabolized to produce energy, bypassing the need for long-chain fatty acid oxidation . This alternative pathway helps to prevent the accumulation of harmful metabolites and ensures a steady supply of energy to cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is a source of medium-chain fatty acids for patients with lc-FAODs . It has a moderate duration of action and a wide therapeutic window .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In clinical trials, patients with lc-FAODs treated with this compound experienced improvements in hypoglycemia, cardiomyopathy, and rhabdomyolysis . It reduces complications in lc-FAOD patients from approximately 60% to approximately 10% .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage temperature can affect its stability . Additionally, individual factors such as genetic makeup, overall health, diet, and lifestyle can also influence its action and efficacy.

Propiedades

IUPAC Name |

2-propan-2-ylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDADINLFSWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706681 | |

| Record name | 2-(Propan-2-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116988-31-9 | |

| Record name | 2-(Propan-2-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1523582.png)

amine](/img/structure/B1523592.png)